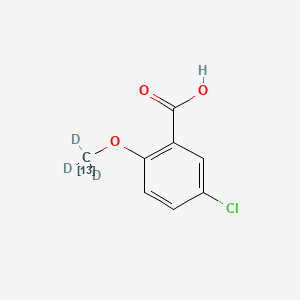
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid: is a labeled compound used in various scientific research applications. The compound is a derivative of benzoic acid, where the carbon-13 isotope is incorporated at the carboxyl group, and deuterium atoms replace three hydrogen atoms. This labeling allows for detailed studies in nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into molecular structures and reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(trideuterio(113C)methoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-Chloro-2-methoxy-benzoic acid.
Isotopic Labeling: The carboxyl group is labeled with carbon-13 using carbon-13 dioxide in the presence of a suitable catalyst.
Deuterium Exchange: The hydrogen atoms are replaced with deuterium using deuterium oxide and a deuterium exchange catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 5-Chloro-2-methoxy-benzoic acid are subjected to isotopic labeling and deuterium exchange.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and isotopic enrichment.
化学反应分析
Types of Reactions
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of compounds with different functional groups replacing the chlorine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid is used in various scientific research applications, including:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study molecular structures and reaction mechanisms.
Biology: Used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of labeled compounds.
Industry: Used in the development of new materials and chemical processes, providing insights into reaction pathways and mechanisms.
作用机制
The mechanism of action of 5-chloro-2-(trideuterio(113C)methoxy)benzoic acid involves its incorporation into molecular structures, allowing for detailed studies using nuclear magnetic resonance spectroscopy and mass spectrometry. The carbon-13 and deuterium labels provide unique signals that can be tracked, providing insights into molecular interactions, reaction pathways, and metabolic processes.
相似化合物的比较
Similar Compounds
5-Chloro-2-methoxy-benzoic Acid: The non-labeled version of the compound.
5-Chloro-2-methoxy-benzoic Acid-13C: Labeled with carbon-13 but not deuterium.
5-Chloro-2-methoxy-benzoic Acid-d3: Labeled with deuterium but not carbon-13.
Uniqueness
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid is unique due to its dual labeling with both carbon-13 and deuterium
生物活性
5-Chloro-2-(trideuterio(113C)methoxy)benzoic acid is a deuterated derivative of 5-chloro-2-methoxybenzoic acid, which has garnered interest in pharmacological research due to its potential biological activities. The incorporation of deuterium enhances the compound's stability and provides unique tracing capabilities in metabolic studies. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H8ClO3D3
- Molecular Weight : Approximately 220.67 g/mol
Biological Activity
Recent studies have indicated that derivatives of benzoic acid, particularly those with halogen substitutions, exhibit significant biological activities, including anti-inflammatory effects. The following sections outline key findings related to the biological activity of this compound.
Anti-inflammatory Activity
-
Mechanism of Action :
- The compound is hypothesized to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, it may reduce the production of pro-inflammatory mediators such as prostaglandins.
- In silico studies suggest that the compound binds effectively to COX-2, potentially leading to decreased inflammatory responses in vivo .
-
Case Study: LPS-Induced Inflammation Model :
- A study investigated the effects of a structurally similar compound (2-((3-(chloromethyl)benzoyl)oxy)benzoic acid) on inflammation in rats induced by lipopolysaccharide (LPS). The results showed significant reductions in inflammatory markers such as TNF-α and IL-1β following treatment .
- While specific data for this compound is limited, these findings suggest a promising avenue for further exploration into its anti-inflammatory properties.
Table 1: Summary of Biological Activities
Stability and Pharmacokinetics
The stability of deuterated compounds like this compound is crucial for their application in metabolic studies. Preliminary data suggest that similar compounds maintain stability under various conditions, making them suitable for long-term studies.
属性
IUPAC Name |
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDRQRKKXRXBI-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













